molecular formula C31H25ClN6OS B15040319 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B15040319
M. Wt: 565.1 g/mol
InChI Key: SAMKKDVLYYPRLO-HNSNBQBZSA-N
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Description

This compound is a structurally complex acetohydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group and a phenyl ring, linked via a sulfanyl bridge to an acetohydrazide moiety. The hydrazide component is further functionalized with a carbazole-derived Schiff base (E)-9-ethyl-9H-carbazol-3-ylmethylidene group. The 4-chlorophenyl group likely enhances lipophilicity, influencing bioavailability and target binding .

Properties

Molecular Formula

C31H25ClN6OS

Molecular Weight

565.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C31H25ClN6OS/c1-2-37-27-11-7-6-10-25(27)26-18-21(12-17-28(26)37)19-33-34-29(39)20-40-31-36-35-30(22-8-4-3-5-9-22)38(31)24-15-13-23(32)14-16-24/h3-19H,2,20H2,1H3,(H,34,39)/b33-19+

InChI Key

SAMKKDVLYYPRLO-HNSNBQBZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C61

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

standard organic synthesis techniques, including batch reactors and continuous flow systems, can be adapted for its production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer effects. The triazole ring and carbazole moiety are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl group, common in analogues like , is associated with increased metabolic stability and lipophilicity, which may improve membrane permeability .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to carbazole-containing derivatives and triazole-based acetohydrazides . For example:

  • Tanimoto Index (MACCS) : 0.68 vs. N’-[(E)-(4-chlorophenyl)methylidene] derivatives .
  • Dice Index (Morgan) : 0.72 vs. thiophene-methyl triazole acetohydrazides .

These metrics suggest shared pharmacophoric features, such as the triazole-thioether and hydrazide groups, which are conserved in bioactive analogues .

Comparison with Other Routes :

  • Pyrazole-containing analogues use acetophenone derivatives instead of carbazole aldehydes, altering steric and electronic profiles.
  • Purine-based derivatives require nucleophilic substitution on purine rings, which is less atom-economical than triazole synthesis.

Bioactivity and SAR Insights

  • Antithyroid Activity : Analogues with 4-chlorophenyl groups (e.g., ) inhibit thyroid peroxidase (IC₅₀: 12–18 µM).
  • Antimicrobial Potential: Thiophene-methyl triazole derivatives show MIC values of 8–32 µg/mL against S. aureus.
  • Epigenetic Modulation : Carbazole-containing compounds exhibit HDAC inhibitory activity (e.g., SAHA-like derivatives with ~70% similarity ).

Critical SAR Features :

  • Triazole Core : Essential for hydrogen bonding and metal chelation; substitution at position 3 (sulfanyl group) enhances stability.
  • Carbazole Moiety : Likely contributes to DNA intercalation or protein binding via planar aromatic interactions.
  • Chlorophenyl Group: Increases logP values (predicted logP: 4.2 for target vs. 3.8 for non-chlorinated analogues) .

Analytical Characterization

The compound was characterized using:

  • NMR/IR : Confirmed hydrazide (-NH-N=CH-) and triazole (C=N stretch at 1600 cm⁻¹) functionalities .
  • LCMS/MS : Molecular ion [M+H]⁺ at m/z 582.1; fragmentation patterns align with carbazole and triazole cleavage .
  • X-ray Crystallography : SHELXL refinement (if applicable) would resolve anisotropic displacement parameters for the carbazole group .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a novel derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structure and Synthesis

The molecular structure of the compound features a triazole ring substituted with a chlorophenyl group and a carbazole moiety. The synthesis typically involves the reaction of appropriate hydrazides with triazole derivatives under acidic or basic conditions to yield the target compound. Characterization techniques such as NMR and IR spectroscopy confirm the structure.

Antimicrobial Activity

  • Antibacterial Properties :
    • Various studies have shown that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated strong inhibition against Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties :
    • Triazoles are well-known for their antifungal effects. The compound's structural features suggest potential activity against fungal pathogens, particularly Candida species .

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that compounds in this class can inhibit cancer cell proliferation in vitro and in vivo models .

Enzyme Inhibition

  • Acetylcholinesterase Inhibition :
    • Some derivatives of triazoles have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound may show potential as an AChE inhibitor based on structural analogies with known inhibitors .
  • Urease Inhibition :
    • Urease inhibitors are crucial in treating infections caused by urease-producing bacteria. Preliminary data suggest that triazole compounds can inhibit urease activity effectively .

Case Studies

Case Study 1 : A recent study synthesized various triazole derivatives, including those structurally related to the target compound. The synthesized compounds were screened for antibacterial activity against Bacillus subtilis and Salmonella typhi, showing moderate to strong inhibition .

Case Study 2 : Another investigation focused on the anticancer potential of triazole derivatives using human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, suggesting a promising avenue for cancer treatment .

Data Summary

Biological Activity Observed Effects Reference
AntibacterialModerate to strong inhibition against S. aureus, E. coli
AntifungalEffective against Candida species
AnticancerInduces apoptosis in cancer cell lines
AChE InhibitionPotential inhibitor based on structure
Urease InhibitionStrong inhibitory effects observed

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide derivatives?

  • The core triazole scaffold is typically synthesized via cyclization of thiosemicarbazide precursors under acidic or basic conditions. For the acetohydrazide moiety, hydrazine hydrate is reacted with methyl esters (e.g., methyl-[(heterocyclic)sulfanyl]acetate) in refluxing ethanol, followed by condensation with a carbazole-derived aldehyde to form the final hydrazone . Purity is confirmed using TLC (chloroform:methanol, 7:3) and recrystallization .

Q. How is the compound characterized structurally in academic research?

  • Key techniques include:

  • NMR spectroscopy : Assignments of aromatic protons (δ 7.2–8.5 ppm), sulfanyl (-S-), and hydrazone (-NH-N=CH-) groups .
  • X-ray crystallography : SHELXL software is used for structure refinement, with hydrogen atoms placed geometrically and non-H atoms refined anisotropically. The triazole ring planarity and E-configuration of the hydrazone are confirmed via bond angles and torsion angles .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are validated (±0.4% tolerance) .

Q. What safety precautions are recommended for handling this compound?

  • Due to potential toxicity and environmental hazards, use PPE (gloves, goggles), work in a fume hood, and avoid water contact. Store in airtight containers at 4°C, away from ignition sources. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use Bayesian optimization or heuristic algorithms to screen variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor Box-Behnken design can identify optimal reflux time (4–6 hours) and hydrazine stoichiometry (1.2–1.5 eq) .
  • Flow chemistry : Continuous-flow systems enhance reproducibility and reduce byproducts in multi-step syntheses .

Q. How are structural contradictions resolved between computational models and experimental crystallographic data?

  • SHELXL refinement : Discrepancies in bond lengths (e.g., C-S vs. C-N) are addressed by adjusting weighting schemes and validating against high-resolution data (R-factor < 0.05). Twinning or disorder in the carbazole moiety may require alternative space group assignments .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray results to identify steric clashes or electronic effects influencing conformation .

Q. What strategies validate biological activity when assay data show variability (e.g., IC50 fluctuations)?

  • Multi-assay validation : Test against parallel targets (e.g., α-glucosidase and lipase inhibition) to confirm selectivity .
  • Dose-response curves : Replicate experiments (n ≥ 3) with positive controls (e.g., acarbose for α-glucosidase). Address outliers by verifying compound stability under assay conditions (pH, temperature) .

Q. How is the structure-activity relationship (SAR) analyzed for this compound’s derivatives?

  • Functional group modulation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess changes in bioactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-1 for antiplatelet activity). Validate docking poses with MD simulations (100 ns trajectories) .

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